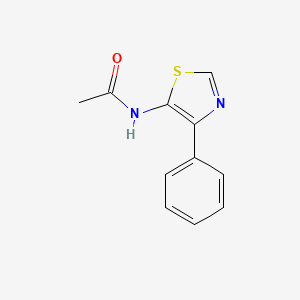

N-(4-phenyl-1,3-thiazol-5-yl)acetamide

Description

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-(4-phenyl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)13-11-10(12-7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI Key |

ZFTVQQPZEUJZHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Thiourea with Substituted Acetophenones

A widely reported method for synthesizing 2-amino-4-phenyl-1,3-thiazole derivatives, which are precursors to the target compound, involves the condensation of thiourea with p-substituted acetophenones. This reaction is often catalyzed by iodine under microwave irradiation or conventional heating.

- Reagents: Thiourea, p-substituted acetophenone (phenylacetophenone for the unsubstituted phenyl derivative), iodine.

- Conditions: Microwave irradiation at 50 W for 10 minutes or reflux heating.

- Workup: Cooling the reaction mixture to 70 °C, trituration, filtration, washing with diethyl ether, dissolution in hot water at pH 11-12, filtration, and crystallization from ethanol-water (1:4).

This method yields 2-amino-4-phenyl-1,3-thiazole derivatives with good purity and yield, providing a robust platform for further functionalization.

Introduction of the Acetamide Group

Acylation of 4-Phenyl-1,3-thiazol-5-amine

The amino group at position 5 of the thiazole ring can be acylated with acetic anhydride or acetyl chloride to form the acetamide moiety.

- Procedure:

- Dissolve the 2-amino-4-phenyl-1,3-thiazole in an appropriate solvent such as dichloromethane or acetonitrile.

- Add acetic anhydride or acetyl chloride dropwise under stirring.

- Use a base such as triethylamine or pyridine to neutralize the generated acid.

- Stir at room temperature or slightly elevated temperature (25–50 °C) for several hours.

- Workup: Quenching the reaction with water, extraction with organic solvent, drying over anhydrous magnesium sulfate, and purification by column chromatography or recrystallization.

This step yields this compound with high selectivity and purity.

Alternative Synthetic Routes

Nucleophilic Substitution on Thiazole Acetic Acid Derivatives

An alternative approach involves synthesizing 2-mercapto-4-methyl-5-thiazoleacetic acid derivatives followed by nucleophilic substitution and esterification reactions to introduce various amide substituents, including phenylacetamide.

- Key steps:

- Substitution of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid.

- Modified Steglich esterification between the acetic acid intermediate and anilines using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP).

- Conditions: Room temperature, dichloromethane as solvent.

- Outcome: Formation of N-phenylacetamide derivatives with confirmed structures via NMR and IR spectroscopy.

Summary of Preparation Methods

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the thiazole ring, phenyl substituent, and acetamide moiety with characteristic chemical shifts (e.g., amide NH at 7–9 ppm, carbonyl carbon at 166–168 ppm).

- Infrared Spectroscopy (IR): Strong bands at 3200–3450 cm^-1 (NH stretch) and 1640–1700 cm^-1 (C=O stretch) confirm acetamide formation.

- Mass Spectrometry (MS): Electron impact ionization confirms molecular weight consistent with this compound.

- Melting Point: Typically sharp melting points indicative of purity; values depend on preparation method and crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole and phenyl derivatives

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative that has potential applications as an antimicrobial and anticonvulsant agent .

Antimicrobial Applications

Thiazole derivatives have a wide range of biological activities, including antimicrobial properties . Medicinal chemists are actively designing and developing antimicrobial agents with different modes of action because of the increasing bacterial resistance, including multidrug-resistant strains of Staphylococcus aureus, Enterococcus sp., Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloeacae, and Candida sp. .

N-(4-substituted thiazol-2-yl) acetamide derivatives were evaluated for their antimicrobial activity against different bacteria, yeast, and filamentous fungi .

- Antimicrobial Activity : Most compounds showed low to moderate antimicrobial activity .

- Specific Activity :

Anticonvulsant Applications

Thiazole-bearing molecules have demonstrated anticonvulsant activity .

- Compound 1 : 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection . The methoxy phenyl group attached to the pyridine ring might be the reason for the highest activity of compound 1 .

- Analogue 2 : 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED .

- Compounds 3a–g : Showed significant anticonvulsant action with a median effective dose of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide . The SAR indicated that para-halogen-substituted phenyl attached to the thiazole ring is important for the activity. Furthermore, two compounds which had methyl and adamantyl substitutions also showed significant activity .

- Compounds 4a, 4b, and 5 :

- 4a : 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one .

- 4b : 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide .

- 5 : (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated strong anticonvulsant action in both models . The effect of compound 4b was similar to or higher than the reference drug sodium valproate .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: Inhibits the biosynthesis of bacterial cell walls and disrupts membrane integrity.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways

Comparison with Similar Compounds

Key Observations:

- Substitution Position : The 5-position acetamide in the target compound contrasts with analogs like 9c and 9f, where substituents are at C2. This positional difference impacts molecular interactions; for example, C2-substituted thiazoles in exhibit stronger docking affinities due to proximity to active-site residues .

- Functional Groups : Electron-withdrawing groups (e.g., bromine in 9c) increase lipophilicity and binding affinity, while methoxy groups (9f) improve aqueous solubility . The trifluoromethyl group in derivatives enhances metabolic stability and membrane permeability .

Tautomerism and Chemical Reactivity

This compound may exhibit tautomerism similar to 3c (), which exists as a 1:1 mixture of keto and enol forms.

Pharmacological Potential

The 4-bromophenyl substituent in 9c enhances hydrophobic interactions, whereas the 4-fluorophenyl group in 9b improves hydrogen bonding . In contrast, the thiadiazole-containing analog in (C12H14N4O3S2) exhibits sulfamoyl functionality, which may confer antibacterial properties .

Q & A

Q. What are the optimized synthetic routes for N-(4-phenyl-1,3-thiazol-5-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with α-halo ketones or via coupling of pre-formed thiazole rings with acetamide groups. Key factors include:

- Catalysts : Pyridine and zeolites (e.g., Y-H) are used to accelerate reactions and improve regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 150°C) are critical for cyclization steps .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography ensures high purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with high precision .

- NMR spectroscopy : - and -NMR identify substituent patterns (e.g., phenyl vs. thiophene groups) .

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What initial biological screening approaches are used to assess its bioactivity?

- Enzyme inhibition assays : Topoisomerase II inhibition is tested via DNA relaxation assays using agarose gel electrophoresis .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., topoisomerase II) using PDB structures. Adjustments to the scoring function account for thiazole ring π-π stacking .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC values .

Q. What strategies resolve contradictions in biological activity data across studies?

-

Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

-

Structural analogs comparison :

Compound Substituent Activity (IC, μM) Reference A 4-Fluorophenyl 2.1 ± 0.3 B 4-Methoxyphenyl 8.7 ± 1.1 Differences in electron-withdrawing groups (e.g., -F) enhance activity compared to electron-donating groups (-OCH).

Q. How are structure-activity relationship (SAR) studies conducted to enhance therapeutic efficacy?

- Substituent variation : Introduce halogens (-F, -Cl) at the phenyl ring to improve lipophilicity and target binding .

- Heterocycle replacement : Replace thiazole with oxadiazole to modulate metabolic stability .

- Bioisosteric swaps : Substitute acetamide with sulfonamide to alter pharmacokinetics .

Q. What in vitro and in vivo models assess pharmacokinetics and toxicity?

- In vitro :

- CYP450 inhibition assays : Liver microsomes evaluate metabolic stability.

- Caco-2 permeability : Predicts intestinal absorption .

- In vivo :

- Murine models : Monitor plasma half-life (t) and bioavailability via oral/intravenous administration.

- Hematological profiling : Assess liver/kidney toxicity markers (ALT, creatinine) .

Q. How can tautomerism and polymorphism challenges be addressed in structural analysis?

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thiazolidinone vs. thiazole forms) .

- Powder XRD : Detects polymorphic forms by comparing diffraction patterns.

- DFT calculations : Predict dominant tautomers using Gaussian software at the B3LYP/6-31G* level .

Q. What methods validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Quantifies target protein stabilization after ligand binding .

- Immunoblotting : Measures downstream biomarker expression (e.g., p53 for DNA damage response) .

- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Q. How is high-throughput screening integrated into lead optimization?

- Automated assays : 384-well plates screen >10,000 analogs for IC against cancer cell lines .

- Fragment-based design : Combine thiazole-acetamide cores with fragment libraries (e.g., Enamine) .

- ADME-Tox panels : Prioritize compounds with favorable solubility (LogP < 5) and low hERG inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.